Estrogen plays a crucial role in the growth and development of certain breast and other cancers. Estrogen binds to ERs, which act as signals for the cancer cells to multiply. Brilanestrant functions as a competitive antagonist [1]. This means it competes with estrogen for binding to the ER. By occupying the ER binding site, Brilanestrant prevents estrogen from exerting its growth-promoting effects on cancer cells.
[1] Chemistry and Pharmacology of Anticancer Drugs:
Research suggests Brilanestrant might have additional mechanisms beyond simple competition. Studies have shown that Brilanestrant may also induce the degradation of ERs within the cancer cells [2]. This degradation further reduces the number of ERs available for estrogen to bind to, potentially leading to a more robust anti-cancer effect.
[2] Privileged Scaffolds in Drug Discovery:
Brilanestrant is currently being evaluated in clinical trials for the treatment of various ER-positive cancers, including:
Brilanestrant, also known as GDC-0810 or ARN-810, is a nonsteroidal compound that functions as both a selective estrogen receptor modulator and selective estrogen receptor degrader. Its chemical formula is C26H20ClFN2O2, and it is primarily investigated for its potential in treating estrogen receptor-positive breast cancer. Brilanestrant induces a conformational change in the estrogen receptor, leading to its degradation, which effectively reduces the receptor's activity in cancer cells .
Brilanestrant acts as a SERD by binding to estrogen receptors (ERs), particularly ERα, and promoting their degradation. This reduces the availability of ERs for estrogen signaling, thereby hindering the growth of ER-positive breast cancer cells [, , ]. Additionally, Brilanestrant exhibits weak antagonist properties, further blocking estrogen's stimulatory effects on cancer cells [].
Brilanestrant exhibits significant biological activity as an estrogen receptor antagonist. In preclinical studies, it has demonstrated potent anti-tumor effects against estrogen-dependent breast cancer cell lines. The compound has shown complete antagonism of the estrogen receptor alpha subtype, which is essential for the growth of many breast cancer cells. Its efficacy is particularly notable in cases where traditional therapies have failed due to resistance mechanisms .
The synthesis of brilanestrant involves several steps, starting from simpler organic compounds. One common method includes the modification of existing selective estrogen receptor modulators by substituting certain functional groups to enhance pharmacokinetic properties. For instance, the original structure of GW5638 was altered by replacing its benzene ring with an indazole moiety, which improved its solubility and bioavailability . The process typically involves:
Brilanestrant is primarily being explored for its application in oncology, specifically in treating advanced or metastatic breast cancer that expresses estrogen receptors. Its unique mechanism of action allows it to target tumors resistant to other hormonal therapies. Clinical trials have shown promising results regarding its safety and efficacy profile .
Interaction studies involving brilanestrant focus on its pharmacokinetics and metabolic pathways. Research indicates that it interacts with cytochrome P450 enzymes in the liver, leading to various metabolites that may influence its therapeutic effects and side effects. Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse reactions during treatment .
Brilanestrant belongs to a class of compounds known as selective estrogen receptor degraders and modulators. Here are some similar compounds along with their unique features:
Compound Name | Type | Unique Features |
---|---|---|
Fulvestrant | Selective Estrogen Receptor Degrader | First approved SERD; limited oral bioavailability |
Borestrant (ZB716) | Selective Estrogen Receptor Degrader | Improved oral bioavailability compared to fulvestrant |
Amcenestrant | Selective Estrogen Receptor Degrader | Potent SERD with favorable safety profile |
GDC-0810 | Selective Estrogen Receptor Degrader | Enhanced pharmacokinetics over traditional SERDs |
AZD9496 | Selective Estrogen Receptor Degrader | Sub-nanomolar degradation potency; halted due to toxicity |
Brilanestrant stands out due to its unique structural modifications that enhance its pharmacological properties compared to these similar compounds, particularly in terms of efficacy against resistant breast cancer types .
Brilanestrant, with the molecular formula C26H20ClFN2O2 and molecular weight of 446.9 grams per mole, represents a complex nonsteroidal selective estrogen receptor degrader featuring a distinctive tetrasubstituted alkene core structure [1] [2]. The compound's systematic name is (E)-3-(4-((E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl)phenyl)acrylic acid, revealing its intricate molecular architecture [3] [7].
The retrosynthetic analysis of brilanestrant reveals three critical structural components that define the synthetic strategy [37]. The core structure can be deconstructed into an indazole heterocycle, a central tetrasubstituted alkene unit, and an acrylic acid side chain connected through a phenyl linker [18] [37]. The indazole moiety represents the primary pharmacophore responsible for estrogen receptor binding, while the acrylic acid functionality provides the necessary conformational change to induce receptor degradation [1] [18].
The strategic disconnection of the tetrasubstituted alkene reveals the synthetic challenge inherent in constructing this molecular framework [37]. The E-configured double bond between the indazole-bearing carbon and the chlorofluorophenyl-substituted carbon requires precise stereochemical control during synthesis [37]. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating substituents creates unique reactivity patterns that must be carefully managed during the synthetic sequence [37].
The acrylic acid side chain attachment through the para-position of the phenyl ring represents another critical retrosynthetic consideration [37]. This connection requires selective functionalization to avoid interference with the sensitive alkene geometry [37]. The overall retrosynthetic strategy emphasizes the formation of the tetrasubstituted alkene as the key step, with subsequent elaboration of the peripheral functional groups [37].
The industrial synthesis of brilanestrant relies on several critical intermediate compounds that enable efficient large-scale production [37]. The synthetic route developed by Genentech researchers utilizes a highly stereoselective lithium tert-butoxide-mediated enolization-tosylation sequence as a foundational transformation [37].
The primary ketone intermediate serves as the precursor for the tetrasubstituted alkene formation [37]. This ketone contains the indazole moiety pre-installed and represents a convergent synthetic approach that allows for independent preparation of complex fragments [37]. The ketone intermediate undergoes stereoselective enolization to generate the corresponding enol tosylate with exceptional E:Z selectivity of 95:5 or greater [37].
The boronic acid or boronate ester intermediate represents another crucial synthetic building block [37]. This organoborane species participates in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction that forms the final carbon-carbon bond in the tetrasubstituted alkene framework [37]. The preparation of this intermediate requires careful handling to maintain the integrity of the boron-carbon bond and prevent protodeboronation [37].
Protected carboxylic acid intermediates play essential roles in the synthetic sequence [37]. The acrylic acid functionality is typically protected as an ester during the key bond-forming reactions to prevent interference with the organometallic chemistry [37]. Methyl or ethyl esters are commonly employed, with deprotection occurring in the final synthetic steps [37].
The chlorofluorophenyl-containing fragment represents a specialized intermediate that contributes both electronic and steric effects to the final molecule [37]. This aromatic component requires careful preparation to ensure proper substitution patterns and to avoid unwanted side reactions during subsequent transformations [37].
Intermediate Type | Functional Role | Synthetic Significance |
---|---|---|
Ketone Precursor | Alkene Formation | Enables stereoselective enolization [37] |
Enol Tosylate | Cross-coupling Partner | Provides geometric control [37] |
Boronic Acid/Ester | Suzuki Coupling | Forms final C-C bond [37] |
Protected Carboxylic Acid | Functional Group Protection | Prevents side reactions [37] |
Chlorofluorophenyl Fragment | Aromatic Component | Contributes electronic effects [37] |
The optimization of reaction conditions for brilanestrant scale-up manufacturing focuses on several critical parameters that ensure reproducible product quality and acceptable yields [37] [27]. The stereoselective enolization-tosylation reaction requires precise control of temperature, base concentration, and reaction time to maintain the desired E:Z selectivity [37].
Temperature control represents a fundamental aspect of the enolization optimization [37]. The lithium tert-butoxide-mediated enolization operates optimally at low temperatures, typically between -78°C and -40°C, to ensure kinetic control and prevent equilibration to thermodynamic products [37]. Scale-up considerations include maintaining uniform temperature distribution throughout large reaction vessels and implementing adequate cooling systems [27].
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction requires optimization of catalyst loading, ligand selection, and reaction atmosphere [37]. Catalyst loadings between 2-10 mole percent palladium have been explored, with lower loadings preferred for economic considerations [37]. The choice of phosphine ligand significantly impacts both reaction rate and selectivity, with bulky, electron-rich ligands providing optimal performance [37].
Solvent selection and purification protocols represent critical optimization parameters [37] [27]. The reactions are typically conducted in anhydrous solvents such as tetrahydrofuran or dimethylformamide, requiring rigorous moisture exclusion procedures [37]. Solvent recycling and recovery systems are essential for large-scale operations to minimize waste and reduce manufacturing costs [27].
The deprotection and isolation of the final active pharmaceutical ingredient requires careful pH control and crystallization optimization [37]. The pyrrolidine salt formation provides improved handling characteristics and enhanced purity profiles compared to the free acid form [37]. Crystallization conditions, including solvent selection, cooling rates, and seeding protocols, directly impact particle size distribution and polymorphic form control [37].
Process Parameter | Optimal Range | Scale-up Considerations |
---|---|---|
Enolization Temperature | -78°C to -40°C | Uniform cooling systems [37] |
Palladium Loading | 2-10 mol% | Economic optimization [37] |
Reaction Atmosphere | Inert (nitrogen/argon) | Large-scale gas handling [37] |
Moisture Content | <50 ppm | Rigorous drying protocols [37] |
Final pH (isolation) | 6-8 | Precise pH control systems [37] |
The impurity profiling of brilanestrant manufacturing processes follows International Council for Harmonization guidelines for pharmaceutical development, focusing on process-related impurities, degradation products, and residual solvents [40] [42]. The complex synthetic route generates multiple potential impurity classes that require systematic identification and quantification [33] [34].
Process-related impurities arise from incomplete reactions, side reactions, and starting material carryover [40] [43]. The palladium-catalyzed cross-coupling reaction can generate homocoupling products from both coupling partners, resulting in dimeric impurities [37]. Protodeboronation of the organoborane intermediate leads to reduced coupling efficiency and formation of deborylated side products [37]. The enolization-tosylation sequence can produce Z-isomers of the enol tosylate, which subsequently yield the undesired Z-alkene isomer in the final product [37].
High-performance liquid chromatography represents the primary analytical technique for brilanestrant purity assessment and impurity quantification [30] [31]. Reversed-phase chromatography systems utilizing C18 stationary phases with gradient elution profiles provide optimal separation of brilanestrant from structurally related impurities [30] [35]. Mobile phase optimization typically involves acetonitrile-water or methanol-water systems with buffer additives to control peak shape and retention behavior [30] [44].
Method validation protocols follow International Council for Harmonization Q2 guidelines, establishing accuracy, precision, specificity, linearity, and robustness parameters [32] [44]. Detection limits for individual impurities are typically established at 0.05% relative to the main component, with quantification limits at 0.10% [40] [42]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions identify potential degradation pathways and establish stability-indicating capabilities [44].
Residual solvent analysis employs gas chromatography-mass spectrometry techniques to quantify organic volatile impurities according to International Council for Harmonization Q3C guidelines [40] [41]. Critical solvents include tetrahydrofuran, dimethylformamide, and various alcohols used during synthesis and purification [40]. Acceptance criteria are established based on permitted daily exposure calculations and toxicological assessments [41].
Elemental impurity analysis focuses on transition metals, particularly palladium residues from the catalytic reactions [40] [43]. Inductively coupled plasma-mass spectrometry provides sensitive detection of metal contaminants, with acceptance criteria typically set at 10 parts per million for palladium in oral drug products [43].
Impurity Class | Analytical Method | Acceptance Criteria | Regulatory Basis |
---|---|---|---|
Process-Related Organics | High-Performance Liquid Chromatography | ≤0.15% individual, ≤1.0% total [40] | International Council for Harmonization Q3A [40] |
Residual Solvents | Gas Chromatography-Mass Spectrometry | Class-specific limits [41] | International Council for Harmonization Q3C [41] |
Elemental (Palladium) | Inductively Coupled Plasma-Mass Spectrometry | ≤10 parts per million [43] | International Council for Harmonization Q3D [43] |
Degradation Products | High-Performance Liquid Chromatography | ≤0.10% individual [40] | Stability studies [44] |
Enantiomeric Purity | Chiral High-Performance Liquid Chromatography | ≥99.5% desired isomer [44] | Stereochemical control [37] |